molecular formula C29H31NO4 B11100421 Cyclopentyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11100421
M. Wt: 457.6 g/mol
InChI Key: DNUKFLKWOCQEEK-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of Cyclopentyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with an appropriate aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.

Chemical Reactions Analysis

Cyclopentyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where halogens or other nucleophiles replace the methoxy group.

    Esterification: The carboxylate group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

Cyclopentyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Cyclopentyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with similar compounds such as:

    Cyclopentyl 4-(3-methoxyphenyl)piperazin-1-ylmethanone: This compound shares a similar cyclopentyl and methoxyphenyl structure but differs in its piperazine moiety.

    4-(Cyclopentyloxy)-3-methoxyphenyl methanol: Similar in having a cyclopentyloxy and methoxyphenyl group but lacks the quinoline and carboxylate functionalities.

    Cyclopentyl (2-methylphenyl)methanone: Contains a cyclopentyl and methylphenyl group but lacks the quinoline and carboxylate functionalities.

Properties

Molecular Formula

C29H31NO4

Molecular Weight

457.6 g/mol

IUPAC Name

cyclopentyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H31NO4/c1-18-26(29(32)34-22-12-6-7-13-22)27(20-11-8-14-23(15-20)33-2)28-24(30-18)16-21(17-25(28)31)19-9-4-3-5-10-19/h3-5,8-11,14-15,21-22,27,30H,6-7,12-13,16-17H2,1-2H3

InChI Key

DNUKFLKWOCQEEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)OC)C(=O)OC5CCCC5

Origin of Product

United States

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